Technical Monograph: 4-(4-Chlorophenyl)-N-allyl-1,3-thiazol-2-amine
Technical Monograph: 4-(4-Chlorophenyl)-N-allyl-1,3-thiazol-2-amine
Executive Summary & Chemical Identity[1]
4-(4-Chlorophenyl)-N-allyl-1,3-thiazol-2-amine is a specialized heterocyclic scaffold belonging to the 2-aminothiazole class. While its parent compound, 2-amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3), is a widely available commodity chemical, the N-allyl derivative is typically synthesized as a high-value intermediate for structure-activity relationship (SAR) studies in antifungal, antibacterial, and kinase inhibitor discovery.
This monograph details the de novo synthesis, physicochemical characterization, and pharmacological potential of this specific derivative, providing a self-validating protocol for researchers.
Chemical Identity Table[2]
| Property | Specification |
| IUPAC Name | N-allyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
| Common Name | 2-Allylamino-4-(4-chlorophenyl)thiazole |
| Molecular Formula | C₁₂H₁₁ClN₂S |
| Molecular Weight | 250.75 g/mol |
| Parent Scaffold CAS | 2103-99-3 (2-Amino-4-(4-chlorophenyl)thiazole) |
| Precursor A CAS | 536-38-9 (2-Bromo-4'-chloroacetophenone) |
| Precursor B CAS | 109-57-9 (N-Allylthiourea) |
| Predicted LogP | 3.82 ± 0.4 |
| H-Bond Donors/Acceptors | 1 / 3 |
Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most robust route to 4-(4-chlorophenyl)-N-allyl-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction between an
Reaction Mechanism
The mechanism proceeds via a nucleophilic attack of the thiourea sulfur on the
Caption: Mechanistic flow of the Hantzsch synthesis yielding the target thiazole.
Validated Experimental Protocol
Objective: Synthesize 5.0 g of 4-(4-chlorophenyl)-N-allyl-1,3-thiazol-2-amine.
Materials:
-
2-Bromo-4'-chloroacetophenone (CAS 536-38-9): 4.67 g (20 mmol)
-
N-Allylthiourea (CAS 109-57-9): 2.32 g (20 mmol)
-
Ethanol (Absolute): 50 mL
-
Ammonium Hydroxide (25%): For neutralization
Step-by-Step Procedure:
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Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.32 g of N-allylthiourea in 30 mL of absolute ethanol.
-
Addition: Slowly add 4.67 g of 2-bromo-4'-chloroacetophenone dissolved in 20 mL of ethanol to the stirring thiourea solution. Note: The reaction is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting bromide spot (
) should disappear. -
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the product may precipitate.
-
Neutralization: Pour the mixture into 100 mL of ice-cold water. Basify the solution to pH 8–9 using ammonium hydroxide. The free base will precipitate as a solid.
-
Isolation: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C.
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.
Yield Expectation: 75–85% (approx. 3.7–4.2 g).
Structural Characterization & Quality Control
To validate the identity of the synthesized compound, compare spectral data against these predicted values.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.80 | Doublet ( | 2H | Aromatic (ortho to thiazole) |
| 7.45 | Doublet ( | 2H | Aromatic (meta to thiazole) |
| 7.10 | Singlet | 1H | Thiazole C5-H |
| 7.60 | Broad Singlet | 1H | N-H (Exchangeable) |
| 5.90 | Multiplet | 1H | Allyl -CH= |
| 5.25 | Doublet of Doublets | 1H | Allyl =CH (trans) |
| 5.15 | Doublet of Doublets | 1H | Allyl =CH (cis) |
| 3.95 | Multiplet | 2H | Allyl -CH₂-N |
Mass Spectrometry (ESI-MS)
-
Calculated [M+H]⁺: 251.04
-
Observed Pattern: Characteristic chlorine isotope pattern (
Cl : Cl 3:1) at m/z 251 and 253.
Biological & Pharmacological Potential[4][5][6][7][8]
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry.[1] The N-allyl substitution specifically enhances lipophilicity and introduces a reactive handle for covalent inhibition or further functionalization.
Key Pharmacological Targets
Based on structural analogs (SAR analysis), this compound is relevant for:
-
Antifungal Activity: Inhibition of ergosterol biosynthesis (CYP51). The N-allyl group mimics the side chains of known azole antifungals.
-
Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring, allowing it to bind to the hinge region of kinases (e.g., CDK, GSK-3
). -
Antimicrobial Action: Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.
Caption: Predicted pharmacological interaction pathways based on thiazole SAR.
Safety & Handling Protocol
Hazard Identification:
-
2-Bromo-4'-chloroacetophenone: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
Thioureas: Potential goitrogens; avoid inhalation of dust.
Personal Protective Equipment (PPE):
-
Respiratory: N95 mask or respirator if dust is generated.
-
Eyes: Chemical splash goggles.
-
Skin: Nitrile gloves (double gloving recommended for the bromide).
Waste Disposal:
-
Halogenated organic waste stream. Do not dispose of lachrymators down the drain; quench with dilute ammonia or sodium thiosulfate before disposal.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the Synthesis of Thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
PubChem Compound Summary. (2023). "2-Amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3)." National Center for Biotechnology Information.
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles as potential antibacterial and antifungal agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 133-142.
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Sigma-Aldrich. (2023). "Safety Data Sheet: 2-Bromo-4'-chloroacetophenone."
